molecular formula C9H13NO2 B8616458 Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate CAS No. 827-84-9

Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate

Cat. No. B8616458
CAS RN: 827-84-9
M. Wt: 167.20 g/mol
InChI Key: NCGCIPIXPRTULQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827-84-9

Product Name

Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate

InChI

InChI=1S/C9H13NO2/c1-7-5-10-6-8(7)3-4-9(11)12-2/h5-6,10H,3-4H2,1-2H3

InChI Key

NCGCIPIXPRTULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C1CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald, dissolved in 1800 mL of ethyl ether, and a solution of 73 g of potassium hydroxide, dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3 L flask was stirred and heated to 65-75° C. in a water bath, and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hrs. Ethyl ether (200 mL) was added to the 3 L flask, and the distillation continued until complete. The receiver flask was stirred for another 30 minutes, and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water each time, and then twice with 200 mL of saturated sodium bicarbonate each time. The ether layer was dried over anhydrous sodium sulfate, and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 108 g (80.6% yield) of 3-(2-methoxycarbonylethyl)-4-methylpyrrole. BP 108-113 C at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Five

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